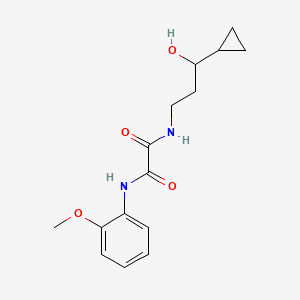
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that has gained significant attention in recent years due to its potential as a therapeutic agent in cancer treatment. CX-5461 is a selective inhibitor of RNA polymerase I, which is responsible for the transcription of ribosomal RNA (rRNA) genes.
作用機序
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide selectively inhibits RNA polymerase I by binding to a specific pocket within the enzyme. This binding disrupts the interaction between RNA polymerase I and the DNA template, leading to the inhibition of rRNA synthesis. The downregulation of rRNA synthesis leads to the activation of DNA damage response pathways, including the activation of p53 and the ATM/ATR pathways. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide has been shown to have several biochemical and physiological effects in cancer cells. In vitro studies have shown that N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide induces DNA damage response pathways, including the activation of p53 and the ATM/ATR pathways. This leads to cell cycle arrest and apoptosis in cancer cells. N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide has also been shown to induce senescence in cancer cells, which may contribute to its anticancer effects.
実験室実験の利点と制限
One advantage of using N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide in lab experiments is its selectivity for RNA polymerase I, which allows for the specific inhibition of rRNA synthesis. This makes N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide a valuable tool for studying the role of rRNA synthesis in cancer cells. However, one limitation of using N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide in lab experiments is its potential toxicity. N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide has been shown to induce DNA damage response pathways, which may lead to off-target effects in non-cancer cells.
将来の方向性
There are several potential future directions for the development of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide as a therapeutic agent. One direction is the development of combination therapies that target multiple pathways in cancer cells. N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide has been shown to synergize with other DNA damage response inhibitors, such as PARP inhibitors, in preclinical studies. Another direction is the development of biomarkers that can predict response to N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide. N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide has been shown to be more effective in cancer cells with high levels of ribosomal DNA transcription, suggesting that ribosomal DNA transcription levels may be a potential biomarker for N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide response. Finally, the development of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide analogs with improved pharmacokinetic properties may improve its efficacy and reduce its potential toxicity.
合成法
The synthesis of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide involves several steps, including the reaction of 2-methoxyphenylacetic acid with oxalyl chloride to form 2-methoxyphenylacetyl chloride. This intermediate is then reacted with 3-cyclopropyl-3-hydroxypropylamine to form N-(2-methoxyphenylacetyl)-N-(3-cyclopropyl-3-hydroxypropyl)amine. The final step involves the reaction of this intermediate with oxalic acid to form N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide.
科学的研究の応用
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer, including breast, ovarian, and hematological malignancies. In vitro studies have shown that N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide selectively inhibits RNA polymerase I, leading to the downregulation of rRNA synthesis and the induction of DNA damage response pathways. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-21-13-5-3-2-4-11(13)17-15(20)14(19)16-9-8-12(18)10-6-7-10/h2-5,10,12,18H,6-9H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQIQRQRGITFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2455587.png)
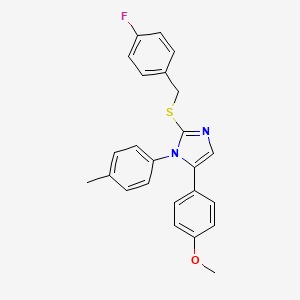
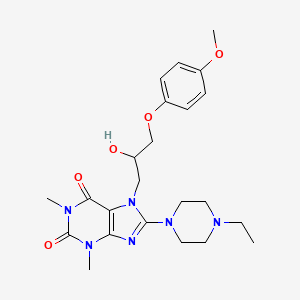
![2-Chloro-N-methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B2455593.png)
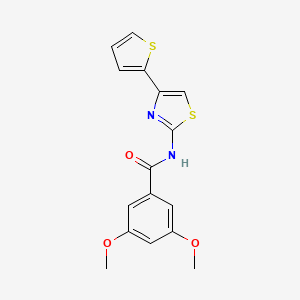
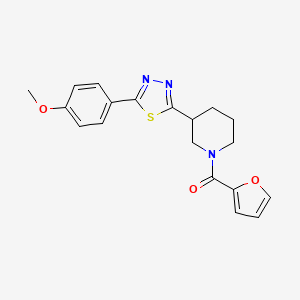
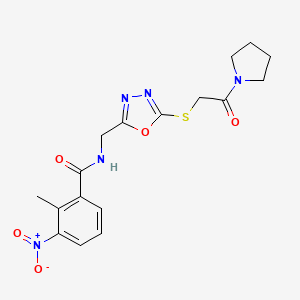
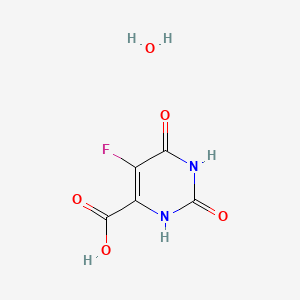

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2455602.png)
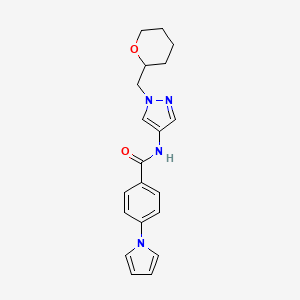
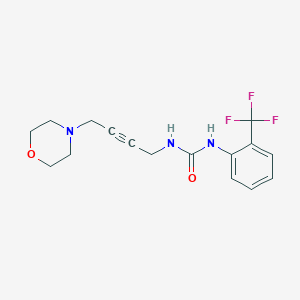
![(4-(4-Fluorophenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2455606.png)
